molecular formula C21H20N4O2 B6263919 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid CAS No. 1181534-02-0

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid

カタログ番号 B6263919
CAS番号: 1181534-02-0
分子量: 360.4
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid” is a complex organic molecule. It contains a triazoloquinazoline core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives has been a topic of interest in recent years . The synthesis methods of 1,2,4-triazoles have been summarized in a review . The synthesis usually involves the reaction of amide hydrazone and dimethyl or diethyl ester to obtain the corresponding 2-aryl-3,5-disubstituted-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives can be determined using various spectroscopic techniques, including 1D-NMR and 2D-NMR spectroscopy, as well as single‐crystal X‐ray diffraction analysis .


Chemical Reactions Analysis

Triazoloquinazoline derivatives can undergo various chemical reactions. For example, a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement has been developed, offering a simple and straightforward method for the formation of functionalized [1,2,4]triazolo .

作用機序

The mechanism of action of triazoloquinazoline derivatives can vary depending on the specific compound and its biological target. For example, some triazoloquinazoline derivatives have been found to inhibit JAK, a type of kinase, and may be used for the prevention and treatment of a variety of conditions .

将来の方向性

Triazoloquinazoline derivatives have shown promise in various areas of medicinal chemistry, including as potential treatments for cancer and other diseases . Future research may focus on further optimizing these compounds, investigating their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid' involves the synthesis of the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, which is then reacted with butyric anhydride to obtain the final product.", "Starting Materials": [ "2-phenylethylamine", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "butyric anhydride", "acetic acid", "ethanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine", "a. Dissolve 2-chloro-3-nitrobenzoic acid (1.0 g) in acetic acid (10 mL) and add 2-phenylethylamine (1.2 g) to the solution.", "b. Heat the reaction mixture at 100°C for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with ethanol and diethyl ether and dry under vacuum to obtain the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (yield: 80%).", "Step 2: Synthesis of 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid", "a. Dissolve the intermediate compound 2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (0.5 g) in ethanol (10 mL) and add sodium azide (0.3 g) to the solution.", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain the azide intermediate.", "e. Dissolve the azide intermediate in ethanol (10 mL) and add sodium bicarbonate (0.2 g) to the solution.", "f. Add butyric anhydride (0.5 g) to the solution and heat the reaction mixture at 80°C for 4 hours.", "g. Cool the reaction mixture to room temperature and filter the precipitated solid.", "h. Wash the solid with diethyl ether and dry under vacuum to obtain the final product 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid (yield: 70%)." ] }

CAS番号

1181534-02-0

製品名

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid

分子式

C21H20N4O2

分子量

360.4

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。